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An In-depth Technical Guide to the Industrial Production of Cyclohexanone

Cyclohexanone is a critical organic compound and a key industrial chemical intermediate,

primarily utilized in the production of caprolactam and adipic acid, which are the precursors for

Nylon 6 and Nylon 66, respectively.[1][2] Millions of tonnes of cyclohexanone are produced

annually to meet the demands of the polymer industry.[3] The industrial synthesis of

cyclohexanone is dominated by three core processes: the oxidation of cyclohexane, the

hydrogenation of phenol, and the hydration of cyclohexene followed by dehydrogenation. This

guide provides a detailed technical overview of these primary production routes, tailored for

researchers, scientists, and professionals in drug development and chemical manufacturing.

Oxidation of Cyclohexane
The catalytic oxidation of cyclohexane is the most prevalent industrial method for

cyclohexanone production.[4][5] This process yields a mixture of cyclohexanone and its

corresponding alcohol, cyclohexanol. This mixture is commonly referred to as "KA oil" (Ketone-

Alcohol oil).[3][6] The process is typically carried out in the liquid phase using air as the oxidant.

[3]

The reaction proceeds via a free radical mechanism, initiating the formation of cyclohexyl

hydroperoxide (CHHP) as a key intermediate.[3][5] This intermediate is then decomposed,

typically with the aid of a catalyst, to form cyclohexanone and cyclohexanol.[5] To maximize

the selectivity towards KA oil (75-80%), the conversion of cyclohexane is intentionally kept low,
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generally in the range of 3-6%.[7] Higher conversion rates lead to the formation of undesirable

by-products through deeper oxidation.[5]

Process Workflow: Cyclohexane Oxidation
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Figure 1: Process workflow for cyclohexanone production via cyclohexane oxidation.
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Quantitative Data: Cyclohexane Oxidation
Industrial cyclohexane oxidation processes are generally optimized for selectivity rather than

high conversion in a single pass. The data below represents typical operational parameters.

Parameter Value Catalyst
Conversion
(%)

KA Oil
Selectivity
(%)

Reference(s
)

Temperature 140-180 °C

Soluble

Cobalt Salts

(e.g., Cobalt

Naphthenate)

4-8% 70-80% [6]

Pressure

0.5-2.0 MPa

(approx. 5-20

atm)

Soluble

Cobalt Salts
3-6% 75-80% [7]

Temperature 120-200 °C

Nano-gold

molecular

sieve

15-25% 92% (total) [5]

Pressure 5-15 MPa

Nano-gold

molecular

sieve

15-25%

80%

(cyclohexano

ne)

[5]

Experimental Protocol: Cyclohexane Oxidation
The following protocol describes a representative continuous process for the liquid-phase

oxidation of cyclohexane.

Feed Preparation: A feed stream of fresh and recycled cyclohexane is prepared. A soluble

cobalt catalyst, such as cobalt naphthenate or cobalt octoate, is introduced into the feed.[5]

Oxidation Reaction: The cyclohexane feed is pumped into a series of liquid-phase reactors.

Pre-heated compressed air is sparged into the reactors to provide oxygen for the oxidation.

The reaction is maintained at a temperature of 150-160°C and a pressure of 0.9-1.0 MPa.[6]

[7]
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Intermediate Formation: Inside the reactor, cyclohexane reacts with oxygen to form

cyclohexyl hydroperoxide (CHHP) as the primary intermediate product.[3][5]

Catalytic Decomposition: The reactor effluent, containing CHHP, unreacted cyclohexane,

cyclohexanol, and cyclohexanone, is directed to a decomposition unit. The catalyst

facilitates the decomposition of CHHP into the desired KA oil components.

Product Separation and Purification: The crude product stream from the decomposer is sent

to a multi-stage purification section.

First, unreacted cyclohexane is separated by distillation and recycled back to the reactor

feed.[8]

The remaining mixture undergoes further distillation to separate the KA oil from heavier

by-products.

If pure cyclohexanone is the desired product, the KA oil is subjected to a final

dehydrogenation step where cyclohexanol is converted to cyclohexanone, followed by a

final distillation to achieve high purity.[5]

Hydrogenation of Phenol
The hydrogenation of phenol is another major industrial route to cyclohexanone. It is

considered a cleaner process with higher yields compared to cyclohexane oxidation.[9] The

process can be performed in a single step directly to cyclohexanone or in two steps, where

phenol is first hydrogenated to cyclohexanol, which is then dehydrogenated to

cyclohexanone.[9][10] Palladium-based catalysts are most commonly used for the selective

hydrogenation of phenol to cyclohexanone.[11][12]

Process Workflow: Phenol Hydrogenation
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Figure 2: General workflow for cyclohexanone production via phenol hydrogenation.
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Quantitative Data: Phenol Hydrogenation Catalyst
Performance
The choice of catalyst and reaction conditions significantly impacts the conversion of phenol

and the selectivity towards cyclohexanone.

Catalyst
Temperat
ure (°C)

H₂
Pressure
(MPa)

Time (h)
Conversi
on (%)

Selectivit
y (%)

Referenc
e(s)

Pd/C-

Heteropoly

Acid

80 1.0 3 100 93.6 [13]

Pd/MIL-

100(Cr)
100 0.1 1 100 98.3 [14]

Pd/Al₂O₃ 160 0.2 - 20 50-60 [13]

Pd/HPS 150 2.0 - >95 >95 [10][11]

Pd-HAP 25 Ambient - 100 100 [9]

Ni/CNT 220

(Transfer

Hydrogena

tion)

1 100

~95 (to

Cyclohexa

nol)

[15]

Experimental Protocol: Pilot-Scale Continuous Phenol
Hydrogenation
This protocol is based on a continuous pilot-scale process using a ceramic membrane reactor.

[16][17]

Feed Preparation: A solution of approximately 10 wt.% phenol in a solvent like cyclohexane

is prepared in a mixing tank. The solution is kept around 30°C to prevent the solidification of

phenol.[17]

Catalyst Loading: A powdered palladium-based catalyst (e.g., Pd on carbon nitride, Pd/CN)

is added to a series of continuous stirred-tank reactors (CSTRs). For a 60 L reactor,
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approximately 1.2 kg of catalyst is used.[17]

Reaction Execution: The phenol-cyclohexane solution is continuously fed into the first

reactor. Hydrogen gas is supplied to the reactors, maintaining a pressure of around 1.0 MPa.

The reactors are heated to the reaction temperature, typically 140°C, using industrial steam.

[17]

Continuous Separation: The reaction mixture from the final CSTR is continuously circulated

through an external side-stream membrane separation unit. A porous ceramic membrane

(e.g., α-Al₂O₃ with a 200 nm pore size) retains the solid catalyst particles within the reactor

system while allowing the liquid product stream to pass through.[17]

Product Collection and Purification: The permeate, which contains cyclohexanone,

cyclohexanol, unreacted phenol, and the cyclohexane solvent, is collected in a permeate

tank.[17]

Distillation: The collected permeate is transferred to a large distillation still. The solvent

(cyclohexane) is first distilled off and recycled back to the feed preparation stage.

Subsequent fractional distillation separates the high-purity cyclohexanone from

cyclohexanol and any unreacted phenol.[17][18]

Steady-State Operation: The system is operated continuously, with feed rates adjusted to

maintain a steady state. The described pilot plant was able to operate stably for over 85

hours, achieving a cyclohexanone yield of approximately 80%.[16]

Hydration of Cyclohexene
A more recent and highly efficient route to cyclohexanone involves the hydration of

cyclohexene to produce cyclohexanol, which is subsequently dehydrogenated. The

cyclohexene itself is typically produced by the selective partial hydrogenation of benzene. This

process, pioneered by Asahi Kasei, is noted for its high selectivity, reduced waste, and energy

efficiency compared to the conventional cyclohexane oxidation route.[1][19]

The hydration of cyclohexene is a reversible reaction limited by chemical equilibrium. The

process is driven forward by using a large excess of water and continuously removing the

cyclohexanol product.[1][20]
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Process Workflow: Cyclohexene Hydration Route
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Figure 3: Asahi Kasei process for cyclohexanone via cyclohexene hydration.

Quantitative Data: Cyclohexene Hydration
This process is characterized by high overall yield due to efficient recycling of unreacted

materials, though the single-pass conversion in the hydration step is low.

Parameter
Value /
Condition

Catalyst
Single-Pass
Conversion
(%)

Selectivity
(%)

Reference(s
)

Benzene

Partial

Hydrogenatio

n

-

Ruthenium

promoted by

Zinc

>50%

(Benzene)

~80% (to

Cyclohexene)
[19]

Cyclohexene

Hydration

Large excess

of water

Zeolite (e.g.,

ZSM-5)
<10%

>99% (to

Cyclohexanol

)

[4][21]

Overall

Process

Resource

and energy

saving

-
High overall

yield
High [19]

Process Protocol: Asahi Kasei Cyclohexene Hydration
The following protocol outlines the key stages of the integrated Asahi Kasei process.[1][19][20]

Partial Hydrogenation of Benzene: Benzene is catalytically hydrogenated using a specialized

catalyst, such as fine ruthenium particles promoted with a zinc compound, to produce

cyclohexene with high yield and selectivity.[19]

Hydration Reaction: The resulting cyclohexene is fed along with a large excess of deionized

water into a hydration reactor containing a solid acid catalyst, typically a highly siliceous

zeolite like ZSM-5.[1][21] The reaction converts cyclohexene to cyclohexanol.

Phase Separation (Decantation): The output stream from the reactor, which is a two-phase

mixture due to the immiscibility of cyclohexene and water, is fed to a decanter.[1]
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The heavier aqueous phase, containing dissolved catalyst fines and some cyclohexanol, is

separated and recycled back to the hydration reactor.

The lighter organic phase, containing cyclohexanol, unreacted cyclohexene, and a small

amount of water, is sent for purification.[1]

Distillation: The organic phase from the decanter is fed into a distillation column.

Unreacted cyclohexene, being more volatile (b.p. 83°C), is recovered as the distillate and

recycled to the hydration reactor.[1]

The desired product, cyclohexanol (b.p. 162°C), is collected as the bottom product with

very high purity (>99.9%).[1][20]

Dehydrogenation to Cyclohexanone: The purified cyclohexanol is then fed to a separate

dehydrogenation reactor. Using a suitable catalyst (e.g., copper-based), cyclohexanol is

converted to cyclohexanone, releasing hydrogen gas.

Final Purification: The stream from the dehydrogenation reactor undergoes a final distillation

to separate the high-purity cyclohexanone product.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aidic.it [aidic.it]

2. researchgate.net [researchgate.net]

3. Cyclohexanone - Wikipedia [en.wikipedia.org]

4. researchgate.net [researchgate.net]

5. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone -
Google Patents [patents.google.com]

6. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.aidic.it/cet/19/76/005.pdf
https://www.aidic.it/cet/19/76/005.pdf
https://www.aidic.it/cet/19/76/005.pdf
https://www.cetjournal.it/index.php/cet/article/view/CET1976005
https://www.benchchem.com/product/b045756?utm_src=pdf-body
https://www.benchchem.com/product/b045756?utm_src=pdf-body
https://www.benchchem.com/product/b045756?utm_src=pdf-body
https://www.benchchem.com/product/b045756?utm_src=pdf-custom-synthesis
https://www.aidic.it/cet/19/76/005.pdf
https://www.researchgate.net/figure/The-industrial-production-routes-of-cyclohexanone_fig1_323423989
https://en.wikipedia.org/wiki/Cyclohexanone
https://www.researchgate.net/publication/263954967_Reactive-Distillation_Process_for_Direct_Hydration_of_Cyclohexene_to_Produce_Cyclohexanol
https://patents.google.com/patent/CN1305829C/en
https://patents.google.com/patent/CN1305829C/en
https://www.researchgate.net/figure/Conversion-of-cyclohexane-to-KA-oil-and-then-to-adipic-acid-and-e-caprolactam_fig1_350821533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. ias.ac.in [ias.ac.in]

8. CN105315128B - Method for preparing KA oil through cyclohexane oxidation - Google
Patents [patents.google.com]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

12. researchgate.net [researchgate.net]

13. osti.gov [osti.gov]

14. pubs.acs.org [pubs.acs.org]

15. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of
External Hydrogen [mdpi.com]

16. pubs.acs.org [pubs.acs.org]

17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

18. EP3218338A1 - Process for the production of cyclohexanone from phenol - Google
Patents [patents.google.com]

19. Asahi Kasei Advisor Hajime Nagahara honored with Prize for Science and Technology |
2018 | News | Asahi Kasei [asahi-kasei.com]

20. Hydration of Cyclohexene to Cyclohexanol in a Hybrid Reactive Distillation with a Side
Decanter | Chemical Engineering Transactions [cetjournal.it]

21. US20100197988A1 - Method for separating and producing cyclohexene - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Introduction to the industrial production of
cyclohexanone.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045756#introduction-to-the-industrial-production-of-
cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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